Acetyllovastatin

Vue d'ensemble

Description

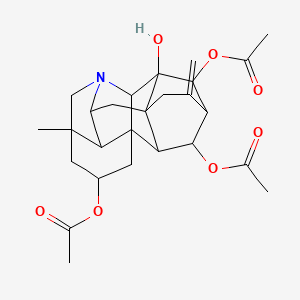

L'acétyllovastatine est un dérivé de la lovastatine, un médicament statine bien connu utilisé pour abaisser le taux de cholestérol et réduire le risque de maladies cardiovasculaires. La lovastatine est un métabolite fongique dérivé d'Aspergillus terreus et fait partie de la classe des médicaments statines, qui inhibent l'enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) réductase . L'acétyllovastatine est formée par acétylation de la lovastatine, ce qui peut améliorer ses propriétés pharmacologiques et sa stabilité.

Mécanisme D'action

Target of Action

Acetyllovastatin, an acetate of Lovastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . The reduction in intracellular cholesterol triggers an increase in the expression of low-density lipoprotein receptors (LDLR), enhancing the uptake of LDL from the blood and subsequently decreasing plasma concentrations of LDL-cholesterol (LDL-C) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . These intermediates, known as isoprenoids, are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

Statins, including this compound, are absorbed orally in a variable range . They undergo extensive first-pass extraction in the liver, their primary site of action, with subsequent excretion of drug equivalents in the bile . As a consequence of this extensive hepatic extraction, the availability of the drug to the general circulation is low and variable .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in serum total and LDL cholesterol . Additionally, this compound presents a moderate inhibitory effect against the enzyme acetylcholinesterase . It has also been found to display antifungal activity and suppress the proliferation of a number of transformed cell lines .

Analyse Biochimique

Biochemical Properties

Acetyllovastatin, like other statins, works by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in the production of cholesterol within the body. The biochemical interactions of this compound are primarily with this enzyme, leading to its inhibition and subsequent effects on cholesterol levels.

Cellular Effects

The primary cellular effect of this compound is the reduction of cholesterol synthesis. By inhibiting HMGR, this compound reduces the amount of mevalonate, a key intermediate in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol within cells. Additionally, this compound may also influence cell function by inhibiting the proliferation of certain transformed cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMGR, inhibiting the enzyme’s activity and thus reducing the production of mevalonate . This inhibition is competitive, meaning that this compound competes with the natural substrate of HMGR for binding to the enzyme. The reduction in mevalonate production leads to a decrease in cholesterol synthesis, as mevalonate is a key intermediate in this pathway.

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMGR . This leads to a reduction in the production of mevalonate, a key intermediate in the pathway, and subsequently a decrease in cholesterol synthesis.

Transport and Distribution

Like other statins, it is likely that this compound is transported into cells via passive diffusion and possibly via specific transport proteins .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acétyllovastatine peut être synthétisée par acétylation de la lovastatine. Une méthode courante implique la dissolution de la lovastatine dans la pyridine et l'ajout d'anhydride acétique. La réaction est réalisée sous atmosphère inerte à température ambiante pendant 2,5 heures. Le mélange réactionnel est ensuite dilué avec de l'acétate d'éthyle et lavé avec de l'acide chlorhydrique, du bicarbonate de sodium et de l'eau. La couche organique est séchée et le solvant est éliminé sous pression réduite. Le résidu est purifié par chromatographie sur gel de silice .

Méthodes de production industrielle : La production industrielle de l'acétyllovastatine suit des voies synthétiques similaires mais à plus grande échelle. L'utilisation de la biocatalyse a été explorée pour rendre le processus plus durable, impliquant des conditions réactionnelles douces et l'eau comme milieu réactionnel .

Analyse Des Réactions Chimiques

Types de réactions : L'acétyllovastatine subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe acétyle peut être hydrolysé pour revenir à la lovastatine.

Oxydation et réduction : Elle peut subir des réactions d'oxydation et de réduction, affectant son activité pharmacologique.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels pour créer des dérivés ayant des propriétés différentes.

Réactifs et conditions communs :

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour l'hydrolyse.

Oxydation : Des oxydants comme le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium peuvent être employés.

Principaux produits :

Hydrolyse : Lovastatine.

Oxydation et réduction : Divers dérivés oxydés ou réduits de l'acétyllovastatine.

4. Applications de la recherche scientifique

L'acétyllovastatine a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les effets de l'acétylation sur les statines.

Biologie : Etudiée pour ses effets sur l'inhibition enzymatique et les processus cellulaires.

Médecine : Explorée pour son potentiel à abaisser le taux de cholestérol et à réduire les risques cardiovasculaires.

Industrie : Utilisée dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments

5. Mécanisme d'action

L'acétyllovastatine, comme la lovastatine, inhibe l'enzyme HMG-CoA réductase, qui catalyse la conversion du HMG-CoA en mévalonate, une étape clé de la biosynthèse du cholestérol. Cette inhibition entraîne une diminution des taux de cholestérol intracellulaires, une régulation à la hausse des récepteurs des lipoprotéines de basse densité et une augmentation de l'absorption des lipoprotéines de basse densité du sang . De plus, l'acétyllovastatine peut affecter le pool intracellulaire d'isoprénoïdes, fournissant des effets anti-inflammatoires et antioxydants .

Applications De Recherche Scientifique

Acetyllovastatin has several scientific research applications:

Chemistry: Used as a model compound to study the effects of acetylation on statins.

Biology: Investigated for its effects on enzyme inhibition and cellular processes.

Medicine: Explored for its potential to lower cholesterol levels and reduce cardiovascular risks.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Comparaison Avec Des Composés Similaires

L'acétyllovastatine est similaire à d'autres statines comme l'atorvastatine, la simvastatine et la pravastatine. son groupe acétyle unique peut améliorer sa stabilité et ses propriétés pharmacologiques. Comparée à la lovastatine, l'acétyllovastatine peut offrir une meilleure biodisponibilité et une meilleure efficacité .

Composés similaires :

- Atorvastatine

- Simvastatine

- Pravastatine

- Rosuvastatine

- Fluvastatine

L'acétyllovastatine se distingue par son acétylation unique, qui peut offrir des avantages distincts dans les applications thérapeutiques.

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSFDWALRRTFU-QQVNEASTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099895 | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81189-92-6 | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81189-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)